molecular formula C15H22N2O3 B151790 tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate CAS No. 153407-40-0

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate

Cat. No.: B151790
CAS No.: 153407-40-0
M. Wt: 278.35 g/mol
InChI Key: IJNUIQQYGXSWLT-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate is a carbamate-protected amine derivative featuring a tert-butyloxycarbonyl (Boc) group, a 2,6-dimethyl-substituted anilino moiety, and a ketone-containing ethyl linker. The Boc group is widely utilized in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates . The 2,6-dimethylaniline component may confer steric hindrance, influencing reactivity and selectivity in coupling reactions.

Properties

IUPAC Name

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-7-6-8-11(2)13(10)17-12(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNUIQQYGXSWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Temperature: Initial activation at 0–15°C, followed by stirring at 25°C for 16–24 hours.

  • Molar Ratios: A 1:1.1 molar ratio of 2-(2,6-dimethylanilino)acetic acid to tert-butyl carbamate ensures minimal residual starting material.

Purification

Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures, yielding >90% purity.

Table 1: Carbodiimide-Mediated Synthesis Parameters

ParameterValueSource
Coupling AgentEDC/HOBt
SolventDMF
Reaction Time16–24 hours
Yield73–88%
Purity (HPLC-MS)>95%

Boc Protection Strategy

An alternative route utilizes tert-butyl dicarbonate (Boc₂O) to protect the amine group of 2-(2,6-dimethylanilino)ethylamine. This method avoids carbodiimide reagents, favoring milder conditions.

Reaction Protocol

  • Base Catalyst: 4-Dimethylaminopyridine (DMAP) at 0.1 mol%.

  • Solvent: Tetrahydrofuran (THF) at 0°C for 2 hours.

  • Workup: Extraction with ethyl acetate and washing with citric acid to remove excess Boc₂O.

Advantages

  • Reduced Side Reactions: Minimizes racemization compared to carbodiimide methods.

  • Scalability: Suitable for industrial production due to simplified purification.

Chemical Reactions Analysis

tert-Butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate is in the development of anticancer agents. Research indicates that compounds with similar structures have shown promise in targeting specific cancer types, particularly non-small cell lung cancer (NSCLC). For instance, studies have demonstrated that modifications to the carbamate structure can enhance the efficacy of existing drugs like erlotinib through improved pharmacokinetic profiles and reduced resistance mechanisms .

Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may act as a β-secretase inhibitor, which is significant for Alzheimer's disease treatment. Compounds designed with similar frameworks have exhibited protective activity against amyloid-beta toxicity in neuronal cells, highlighting their potential in neurodegenerative disease therapies .

Organic Synthesis

Palladium-Catalyzed Reactions
this compound serves as a versatile intermediate in organic synthesis. It is particularly useful in palladium-catalyzed reactions for the synthesis of N-Boc protected anilines. This reaction is notable for its efficiency and ability to operate under mild conditions, making it attractive for synthetic chemists .

Synthesis of Complex Molecules
The compound has been utilized in the synthesis of various complex organic molecules, including tetra-substituted pyrroles and other nitrogen-containing heterocycles. These structures are essential in pharmaceuticals and agrochemicals, showcasing the compound's utility in generating diverse chemical entities .

Material Science

Polymeric Applications
In material science, derivatives of tert-butyl carbamate have been explored for their role in creating pH-sensitive polymers. These polymers can be used in drug delivery systems where controlled release is crucial. The ability to modify the polymer's properties by altering the carbamate structure allows for tailored applications in biomedical fields .

Case Studies

Study Title Application Area Findings
"Erlotinib and Docetaxel Interaction"Cancer TreatmentDemonstrated improved efficacy when combined with tert-butyl derivatives .
"Neuroprotective Effects Against Amyloid Beta"Neurodegenerative DiseasesHighlighted potential as a β-secretase inhibitor .
"Palladium-Catalyzed Synthesis"Organic ChemistryEfficient synthesis of N-Boc protected anilines under mild conditions .
"Synthesis of Tetra-substituted Pyrroles"Organic SynthesisShowed versatility in creating complex nitrogen heterocycles .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The pathways involved in its mechanism of action may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share functional or structural similarities with tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate, enabling a comparative assessment of their properties and applications.

Structural and Functional Group Comparisons

Compound Name CAS Number Key Functional Groups Molecular Framework
This compound Not provided Boc carbamate, 2,6-dimethylanilino, ketone Linear ethyl linker
tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate 1357353-02-6 Boc carbamate, ketone Bicyclo[2.2.1]heptane
tert-butyl N-{4-aminobicyclo[2.2.2]octan-1-yl}carbamate 1630906-54-5 Boc carbamate, primary amine Bicyclo[2.2.2]octane
[2-(2,6-dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium chloride 1417551-36-0 2,6-dimethylanilino, ammonium chloride Ethyl linker with quaternary amine

Key Observations:

  • Bicyclic vs. In contrast, the linear ethyl chain in the target compound may offer synthetic flexibility.
  • Protection Strategies: The Boc group in the target compound and bicyclic analogs contrasts with the unprotected quaternary ammonium group in [2-(2,6-dimethylanilino)-2-oxoethyl]-di(propan-2-yl)azanium chloride. The latter’s hydrochloride salt form () suggests utility in aqueous formulations or as an ionic liquid precursor .
  • Steric and Electronic Effects : The 2,6-dimethyl substitution on the aniline ring (target compound and ) likely reduces nucleophilicity at the aromatic amine, directing reactivity toward electrophilic substitutions or cross-couplings.

Physicochemical and Application-Based Differences

Property/Application This compound Bicyclic Carbamates () Azanium Chloride ()
Solubility Likely low water solubility due to Boc group Low solubility (rigid bicyclic framework) High water solubility (ionic form)
Stability Boc group offers pH-sensitive stability Enhanced thermal stability (rigid structure) Salt form improves shelf life
Synthetic Utility Intermediate for amine deprotection Building blocks for constrained peptides Direct use as API or ionic liquid component
Biological Relevance Potential protease inhibitor intermediate Targets CNS disorders (bicyclic penetration) Local anesthetic or membrane modulator

Notable Findings:

  • The azanium chloride derivative () shares the 2,6-dimethylanilino group with the target compound but lacks the Boc protection. This structural difference enables immediate bioactivity, as seen in lidocaine analogs, where quaternary ammonium salts act as sodium channel blockers .
  • Bicyclic carbamates () may exhibit superior blood-brain barrier penetration compared to linear analogs due to their compact, lipophilic frameworks, making them candidates for neuroactive drugs .

Biological Activity

tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate is an organic compound characterized by its complex structure and significant biological activity. With the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol, this compound is primarily studied for its potential applications in medicinal chemistry and enzymatic research. This article explores its biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2-(2,6-dimethylanilino)-2-oxoethyl chloride in the presence of a base like triethylamine. This process ensures high yield and purity, making it suitable for various applications in biological research.

Structure

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-oxoethyl group substituted with a 2,6-dimethylaniline. This unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its mechanism involves binding to these molecular targets, thereby modulating their activity and influencing various biochemical pathways. The compound has shown promise as an enzyme inhibitor in several studies .

Enzyme Inhibition Studies

Recent research has highlighted the compound's role as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been tested against various proteases and kinases, demonstrating significant inhibitory effects. The inhibition kinetics suggest that it may operate through competitive inhibition mechanisms, where it competes with substrate molecules for binding to the active site of the enzyme .

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of this compound on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in vitro, particularly in breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
  • Enzyme Inhibition : In a comparative study against known enzyme inhibitors, this compound exhibited comparable or superior potency against specific targets such as matrix metalloproteinases (MMPs). This suggests potential therapeutic applications in conditions characterized by excessive tissue remodeling .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds indicates that while many share common functional groups, the presence of the 2,6-dimethylanilino moiety in this compound imparts unique biological properties that enhance its efficacy as an enzyme inhibitor.

Compound NameStructureBiological Activity
tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamateStructureModerate enzyme inhibition
tert-butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamateStructureAntitumor activity
tert-butyl N-[4-(N,N-diethylamino)-3-methylphenyl]-N-methylcarbamateStructureAntimicrobial properties

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm the carbamate (δ 1.4 ppm for tert-butyl CH3) and amide (δ 7.2–7.4 ppm for aromatic protons) functionalities. Compare with PubChem data for expected shifts .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion ([M+H]+ at m/z 306.3) .
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1680 cm⁻¹ for carbamate and ~1650 cm⁻¹ for amide) .
    Data Contradiction Analysis : If NMR peaks deviate, cross-check with computational models (DFT-based chemical shift predictions) or alternative solvents (DMSO-d6 vs. CDCl3) to resolve ambiguities .

How does the steric hindrance of the 2,6-dimethylanilino group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The 2,6-dimethyl substituents create steric bulk, reducing accessibility to the amide nitrogen. This impacts:

  • Reaction Kinetics : Slower nucleophilic attack in SN2 reactions (e.g., alkylation) due to hindered transition states. Monitor via time-resolved NMR .
  • Regioselectivity : Preferentially directs electrophiles to less hindered sites (e.g., carbamate oxygen). Computational modeling (MD simulations) can predict reactive hotspots .
  • Byproduct Formation : Increased steric strain may promote side reactions like elimination; mitigate by using bulky bases (e.g., DIPEA) .

What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

  • pH Stability : Conduct accelerated degradation studies (0.1 M HCl/NaOH at 25°C). Monitor via HPLC for hydrolysis products (e.g., 2-(2,6-dimethylanilino)acetic acid). Carbamate groups degrade rapidly below pH 3 .
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C). Store at –20°C under inert atmosphere to prevent oxidation .
  • Light Sensitivity : UV/Vis spectroscopy (λmax ~270 nm) tracks photodegradation; use amber vials for long-term storage .

How can computational chemistry aid in predicting the compound’s interaction with biological targets, such as enzyme active sites?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., proteases). The carbamate’s carbonyl may form hydrogen bonds with catalytic residues .
  • MD Simulations : Simulate solvated systems (GROMACS) to assess conformational flexibility. The tert-butyl group may stabilize hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with activity using MOE or Schrödinger. Validate with in vitro assays .

What are the critical considerations for scaling up the synthesis while maintaining yield and purity?

Advanced Research Question

  • Catalyst Recycling : Test immobilized catalysts (e.g., polymer-bound EDC) to reduce costs and simplify purification .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Crystallization Engineering : Optimize anti-solvent addition rates (water into ethanol) to control crystal size and minimize impurities .

How should researchers address discrepancies between experimental and theoretical spectral data?

Q. Methodological Approach

  • Replicate Experiments : Confirm NMR/IR results across multiple batches to rule out impurities .
  • DFT Refinement : Use Gaussian to recalculate chemical shifts with solvent effects (PCM model) .
  • Cross-Validation : Compare with structurally analogous compounds (e.g., tert-butyl carbamate derivatives) from PubChem or CAS databases .

What are the best practices for ensuring reproducibility in multi-step syntheses involving this compound?

Basic Research Question

  • Intermediate Characterization : Validate all intermediates via LC-MS and NMR before proceeding .
  • Standardized Protocols : Document reaction parameters (e.g., stirring speed, inert gas flow) meticulously.
  • Batch Tracking : Use QC checkpoints (e.g., TLC at each step) to identify deviations early .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.